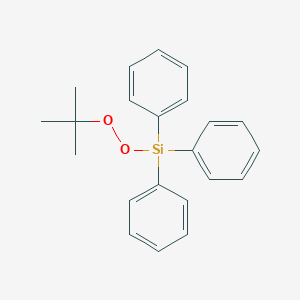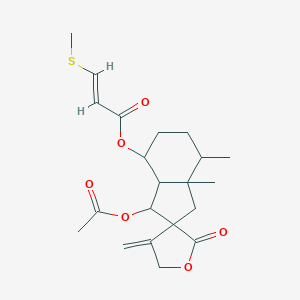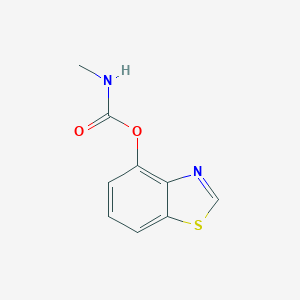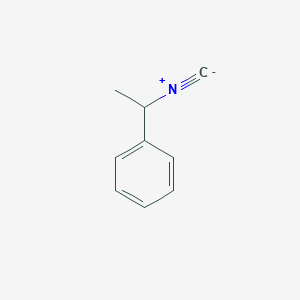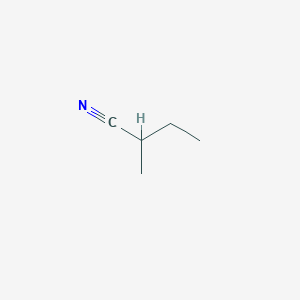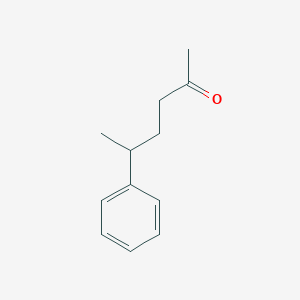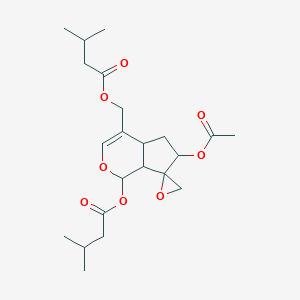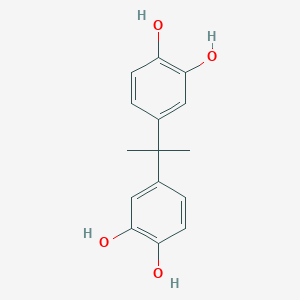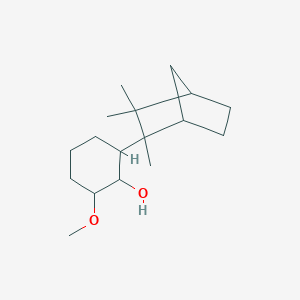
Santalidol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Santalidol is a natural product that is found in sandalwood oil. It is a sesquiterpene alcohol that has been studied extensively for its potential medicinal properties. Santalidol has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties.
Wirkmechanismus
The mechanism of action of santalidol is not fully understood. However, it has been found to inhibit the production of pro-inflammatory cytokines, which contribute to inflammation. It has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, santalidol has been found to inhibit the growth of bacteria by disrupting their cell membranes.
Biochemische Und Physiologische Effekte
Santalidol has been found to have a number of biochemical and physiological effects. It has been found to inhibit the production of nitric oxide, which contributes to inflammation. It has also been found to inhibit the production of reactive oxygen species, which can damage cells and contribute to disease. Additionally, santalidol has been found to induce apoptosis in cancer cells, which can help to slow or stop the growth of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using santalidol in lab experiments is that it is a natural product, which means that it is less likely to have toxic side effects than synthetic compounds. Additionally, santalidol is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using santalidol in lab experiments is that it is not very soluble in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are a number of future directions for research on santalidol. One area of research could be to explore its potential as a treatment for inflammatory diseases such as arthritis. Additionally, further research could be done to explore its potential as a treatment for cancer. Finally, future research could focus on developing new synthesis methods for santalidol that are more efficient and environmentally friendly.
Synthesemethoden
Santalidol can be synthesized from α-santalol, which is found in sandalwood oil. The synthesis involves the oxidation of α-santalol with selenium dioxide in the presence of a catalyst. The resulting product is then treated with sodium borohydride to yield santalidol.
Wissenschaftliche Forschungsanwendungen
Santalidol has been extensively studied for its potential medicinal properties. It has been found to have anti-inflammatory properties, which make it a potential treatment for inflammatory diseases such as arthritis. It has also been found to have anti-tumor properties, which make it a potential treatment for cancer. Additionally, santalidol has been found to have anti-bacterial properties, which make it a potential treatment for bacterial infections.
Eigenschaften
CAS-Nummer |
17735-99-8 |
|---|---|
Produktname |
Santalidol |
Molekularformel |
C17H30O2 |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
2-methoxy-6-(2,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol |
InChI |
InChI=1S/C17H30O2/c1-16(2)11-8-9-12(10-11)17(16,3)13-6-5-7-14(19-4)15(13)18/h11-15,18H,5-10H2,1-4H3 |
InChI-Schlüssel |
RGGISOXPWGFYBO-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC(C2)C1(C)C3CCCC(C3O)OC)C |
Kanonische SMILES |
CC1(C2CCC(C2)C1(C)C3CCCC(C3O)OC)C |
Andere CAS-Nummern |
17735-99-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



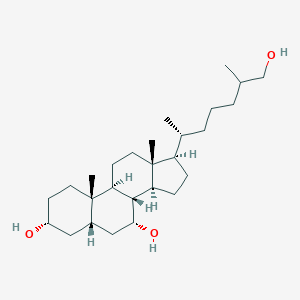
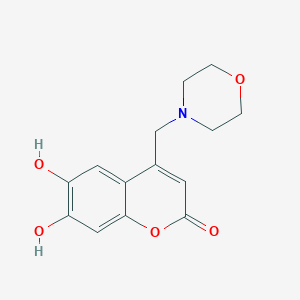
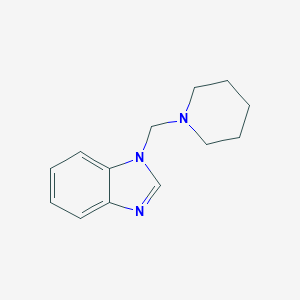

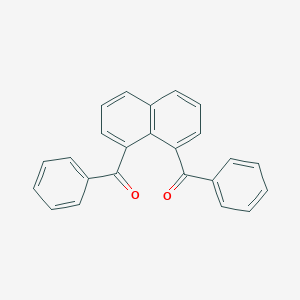
![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B96288.png)
